molecular formula C15H11N3OS B1268657 1-Benzoyl-3-(4-cyanophenyl)thiourea CAS No. 1448-64-2

1-Benzoyl-3-(4-cyanophenyl)thiourea

Cat. No. B1268657
CAS RN: 1448-64-2
M. Wt: 281.3 g/mol
InChI Key: FEECPKRZFPEEEU-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(4-cyanophenyl)thiourea is a chemical compound that has been synthesized and studied for its various chemical and physical properties, as well as its potential applications in different fields. It is part of a broader class of thiourea derivatives known for their versatile chemical behavior and reactivity.

Synthesis Analysis

The synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and similar compounds involves the reaction between aroyl isocyanate and 4-aminobenzonitrile, yielding high purity products. The compounds are characterized using elementary analysis and spectroscopic methods such as FT-IR, 1H, and 13C NMR (Aydın, 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic analyses are pivotal in determining the molecular structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives. These studies reveal details about the geometrical configuration, bond lengths, and angles, providing insights into the molecule's conformation and stability (Okuniewski et al., 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

1-Benzoyl-3-(4-cyanophenyl)thiourea, as part of the thiourea derivatives, has been synthesized and evaluated for its biological properties. Studies have shown that such compounds exhibit good antioxidant properties and moderate enzyme inhibiting activity. They have potential in inhibiting enzymes like esterases and protease, which are critical in various biological processes (Raza et al., 2022).

Chemical Characterization

The chemical structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea has been characterized using various spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. This characterization provides insights into the molecular structure and potential reactivity of the compound. Studies have investigated its reduction potential values, which are essential for understanding its chemical behavior (Aydın, 2018).

Cytotoxicity Studies

In the realm of medicinal chemistry, 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives have been synthesized and evaluated for their cytotoxicity against various cell lines. Such studies are fundamental in drug discovery, especially for finding new compounds with potential anticancer properties (Ruswanto et al., 2015).

Crystallographic Studies

Crystallographic studies on 1-Benzoyl-3-(4-cyanophenyl)thiourea have revealed information about its molecular conformation, intermolecular interactions, and crystal packing. These details are crucial for understanding the solid-state properties of the compound, which can influence its practical applications in various fields (Okuniewski et al., 2017).

Antimicrobial and Computational Characterization

This compound has also been explored for its antimicrobial properties. Studies have shown that certain derivatives exhibit antimicrobial activity, which is significant for the development of new antibacterial and antifungal agents. Computational characterization, including density functional theory calculations, complements experimental findings, providing a deeper understanding of the compound's properties (Atis et al., 2012).

properties

IUPAC Name

N-[(4-cyanophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECPKRZFPEEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358670
Record name 1-Benzoyl-3-(4-cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(4-cyanophenyl)thiourea

CAS RN

1448-64-2
Record name 1-Benzoyl-3-(4-cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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